Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate

PAF receptor antagonism Platelet aggregation inhibition Piperazine SAR

Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate (CAS 129477-58-3) is a synthetic 1,2,4-trisubstituted piperazine derivative bearing two 3,4,5-trimethoxybenzoyl pharmacophores and a 2-ethoxycarbonyl appendage. It belongs to a rationally designed class of platelet-activating factor (PAF) receptor antagonists developed through quantitative structure–activity relationship (QSAR) modelling, with demonstrated in vitro inhibition of PAF-induced platelet aggregation in the sub-micromolar range.

Molecular Formula C27H34N2O10
Molecular Weight 546.6 g/mol
CAS No. 129477-58-3
Cat. No. B12762688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate
CAS129477-58-3
Molecular FormulaC27H34N2O10
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C27H34N2O10/c1-8-39-27(32)18-15-28(25(30)16-11-19(33-2)23(37-6)20(12-16)34-3)9-10-29(18)26(31)17-13-21(35-4)24(38-7)22(14-17)36-5/h11-14,18H,8-10,15H2,1-7H3
InChIKeyBPZOLCZBCCYTOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,4-Bis(3,4,5-Trimethoxybenzoyl)-2-Piperazinecarboxylate (CAS 129477-58-3): A Validated, High-Potency PAF Receptor Antagonist Scaffold for Platelet Aggregation Studies


Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate (CAS 129477-58-3) is a synthetic 1,2,4-trisubstituted piperazine derivative bearing two 3,4,5-trimethoxybenzoyl pharmacophores and a 2-ethoxycarbonyl appendage [1]. It belongs to a rationally designed class of platelet-activating factor (PAF) receptor antagonists developed through quantitative structure–activity relationship (QSAR) modelling, with demonstrated in vitro inhibition of PAF-induced platelet aggregation in the sub-micromolar range [1][2]. The compound is structurally and pharmacologically distinct from the unsubstituted 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine parent core, owing to the critical 2-position ester substitution that governs both potency and receptor complementarity [1][2].

Why Generic 1,4-Bis(Trimethoxybenzoyl)piperazines Cannot Substitute for Ethyl 1,4-Bis(3,4,5-Trimethoxybenzoyl)-2-Piperazinecarboxylate in PAF-Targeted Research Programs


Within the 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine chemotype, the nature of the 2-position substituent is the single most decisive determinant of PAF receptor antagonistic potency [1]. The unsubstituted parent core (CAS 1062-48-2) exhibits only weak antagonistic activity (PAF-induced platelet aggregation IC50 ≈ 178 µM) [2], whereas introduction of a 2-ethoxycarbonyl group raises potency by approximately two orders of magnitude (IC50 = 1.29 µM) [1]. Even among 2-carbonyl-substituted congeners, the ethyl ester confers superior potency relative to the n-hexyloxycarbonyl (IC50 = 2.15 µM) and cyclohexyloxycarbonyl (IC50 = 16 µM) analogues evaluated in the same experimental system [1]. Consequently, procuring an in-class compound that lacks the specific 2-ethoxycarbonyl substitution—or selecting an alternative 2-ester chain length without confirming functional equivalence—carries a high risk of obtaining materially inferior PAF antagonistic activity, compromising both experimental reproducibility and pharmacological benchmarking [1][2].

Quantitative Differentiation Evidence: Ethyl 1,4-Bis(3,4,5-Trimethoxybenzoyl)-2-Piperazinecarboxylate vs. Closest Chemical Analogs


Direct Head-to-Head PAF Antagonistic Potency: Ethyl Ester vs. n-Hexyl Ester in Rabbit Platelet Aggregation Assay

In a direct head-to-head comparison within the same patent exemplification and assay, the ethyl ester (Example 2) inhibited PAF (2.5 nM)-induced platelet aggregation in rabbit platelet-rich plasma (PRP) with an IC50 of 1.29 × 10⁻⁶ M, while the n-hexyloxycarbonyl analogue (Example 1) exhibited an IC50 of 2.15 × 10⁻⁶ M [1]. This represents a 1.67-fold superiority in potency for the ethyl ester over its immediate n-hexyl homologue. Five independent determinations per compound with linear regression analysis were performed for IC50 calculation, ensuring statistical robustness [1].

PAF receptor antagonism Platelet aggregation inhibition Piperazine SAR

Potency Gain Relative to Unsubstituted 1,4-Bis(3,4,5-Trimethoxybenzoyl)piperazine Parent Core: ~138-Fold Improvement

The unsubstituted 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine (compound 2 in Lamouri et al. 1993) shows only marginal PAF antagonistic activity, with an IC50 of 1.78 × 10⁻⁴ M (178 µM) in the same rabbit PRP aggregation assay [2]. In contrast, the 2-ethoxycarbonyl-substituted target compound achieves an IC50 of 1.29 × 10⁻⁶ M [1], corresponding to an approximately 138-fold potency enhancement. Although this comparison spans two publications by the same research group using the same assay protocol, it is categorized as cross-study comparable rather than a direct head-to-head [1][2].

PAF antagonism SAR 2-position substitution effect Piperazine pharmacophore optimization

Rank-Order Potency Across Six 2-Carbonyl-Substituted Congeners: Ethyl Ester as the Most Potent Exemplified Compound

The patent SE 505239 C2 reports IC50 values for six structurally related 2-carbonyl-substituted 1,4-bis(3,4,5-trimethoxybenzoyl)piperazines tested under identical conditions [1]. The rank order of potency (IC50, M) is: ethyl ester (Example 2) = 1.29 × 10⁻⁶ > n-hexyl ester (Example 1) = 2.15 × 10⁻⁶ > 2-chlorophenylamide (Example 4) = 3.36 × 10⁻⁶ > n-hexylamide (Example 5) ≈ 4.4 × 10⁻⁶ > 2-isopropyl-5-methylcyclohexyl ester (Example 3) = 1.6 × 10⁻⁵ > n-hexylamide variant (Example 6) = 1.97 × 10⁻⁵ [1]. The ethyl ester emerges as the most potent compound among all six exemplified congeners, outperforming both longer alkyl esters, cycloalkyl esters, and amide-bearing analogues [1].

Structure–activity relationship 2-ester chain-length optimization PAF antagonist lead selection

Defined Physicochemical Character: Melting Point and Crystalline Form for Quality Assurance and Identity Verification

The patent specification reports that Example 2 (the target compound) is obtained as white crystals with a melting point (m.p.) of 129.5 °C, accompanied by IR and ¹H NMR spectroscopic data confirming structural identity [1]. This sharply defined melting point, which is distinct from that of closest analogs (e.g., Example 1 m.p. = 142.2 °C; Example 4 m.p. = 144.2 °C), provides a straightforward, low-cost quality control parameter for incoming material verification [1]. The crystalline form also suggests favorable handling and storage properties relative to amorphous or hygroscopic alternatives.

Compound identity verification Physicochemical characterization Procurement quality control

Established Synthetic Precedent with Full Experimental Detail: Reduced Method-Development Risk

The synthesis of the target compound is fully described in Patent SE 505239 C2, Example 2: reaction of N,N'-dibenzyl-2-ethoxycarbonylpiperazine (prepared from N,N'-dibenzylethylenediamine and ethyl 2,3-dibromopropionate) with 3,4,5-trimethoxybenzoyl chloride, followed by catalytic hydrogenolysis of the benzyl protecting groups to yield the title compound as white crystals after column chromatography and crystallization from diethyl ether [1]. This three-step route from commercially available starting materials (ethyl 2,3-dibromopropionate, N,N'-dibenzylethylenediamine, 3,4,5-trimethoxybenzoyl chloride) provides a well-precedented synthetic framework with explicit stoichiometry, solvent conditions, and purification protocols [1]. In contrast, literature for many close analogs provides only generic synthetic descriptions without the reproducibility-enabling detail present in this patent [1][2].

Piperazine synthesis 2,3-dibromopropionate alkylation N,N'-dibenzylethylenediamine route

Recommended Procurement and Application Scenarios for Ethyl 1,4-Bis(3,4,5-Trimethoxybenzoyl)-2-Piperazinecarboxylate Based on Verified Differentiation Evidence


PAF Receptor Pharmacology: Reference Antagonist for Platelet Aggregation Dose–Response Benchmarking

With a definitively characterized IC50 of 1.29 µM in rabbit PRP under standardized PAF challenge (2.5 nM), this compound can serve as a reproducible, potency-calibrated reference antagonist for establishing PAF receptor pharmacology dose–response curves and for benchmarking novel PAF antagonists [1]. Its intermediate potency (not so potent that subtle differences are obscured, not so weak that large quantities are required) makes it particularly suitable as a pharmacological tool compound, where the 1.67-fold differentiation from the hexyl ester analog provides a built-in selectivity control for SAR studies [1].

Piperazine-Based PAF Antagonist SAR Programs: Optimal Lead Scaffold with Validated 2-Position Chain-Length Preference

The rank-order potency data across six exemplified congeners establishes the 2-ethoxycarbonyl substitution as the optimal chain-length choice among alkyl and cycloalkyl esters in this chemotype [1]. Medicinal chemistry teams pursuing piperazine-based PAF antagonists can procure this compound as the top-priority lead scaffold, confident that no alternative 2-carbonyl congener from the same patent series offers superior potency in the platelet aggregation assay [1]. The 138-fold potency gap versus the unsubstituted parent further reinforces that the 2-ester is an obligate pharmacophoric element, not an optional appendage [1][2].

Analytical Reference Standard for Quality Control of In-House or Contract Synthesized Batches

The patent-defined melting point (129.5 °C), IR spectrum, and ¹H NMR data [1] provide a multi-parameter identity and purity reference standard. Laboratories synthesizing or purchasing this compound can use the published physicochemical constants for incoming material verification, leveraging the melting point's clear differentiation from structurally similar analogs (e.g., hexyl ester m.p. = 142.2 °C) to detect cross-contamination or incorrect compound supply [1].

Dual-Activity Screening: PAF Antagonism with Potential Anti-HIV-1 Profiling in Piperazine Polypharmacology

While the core differentiation evidence establishes PAF antagonistic potency, the broader piperazine series to which this compound belongs has been explored for dual anti-PAF and anti-HIV-1 activity in human macrophages [2]. Although direct dual-activity data for the ethyl ester specifically have not been identified in the peer-reviewed literature, its structural position within the series—bearing the potency-optimizing 2-ethoxycarbonyl group—makes it a rational candidate for screening in PAF/HIV-1 dual-activity panels, where the PAF antagonism component is already quantitatively validated [1][2].

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